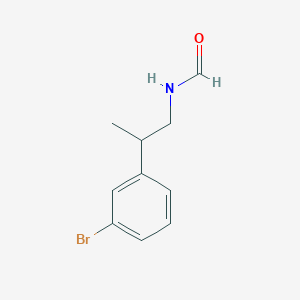

N-(2-(3-bromophenyl)propyl)formamide

Description

Properties

Molecular Formula |

C10H12BrNO |

|---|---|

Molecular Weight |

242.11 g/mol |

IUPAC Name |

N-[2-(3-bromophenyl)propyl]formamide |

InChI |

InChI=1S/C10H12BrNO/c1-8(6-12-7-13)9-3-2-4-10(11)5-9/h2-5,7-8H,6H2,1H3,(H,12,13) |

InChI Key |

VXYFEORTBSKZBO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CNC=O)C1=CC(=CC=C1)Br |

Origin of Product |

United States |

Preparation Methods

Reaction of Amines with Formic Acid Derivatives

The direct formylation of primary or secondary amines using formic acid derivatives remains a cornerstone of formamide synthesis. For N-(2-(3-bromophenyl)propyl)formamide, the precursor 2-(3-bromophenyl)propylamine reacts with formylating agents such as:

- Formic acid in the presence of coupling agents (e.g., DCC, EDC)

- Acetic-formic anhydride under reflux conditions

- Chloroformate esters with base-mediated activation

These methods often require prolonged reaction times (12–24 hours) and yield 60–75% product, though purification challenges arise due to residual coupling agents.

Halodifluoroacetate-Mediated Formylation

Ethyl halodifluoroacetates (e.g., ClCF2COOEt) have emerged as efficient formylating reagents. In a representative procedure:

- Reagent Setup : 2-(3-Bromophenyl)propylamine (1.0 equiv), Na2CO3 (2.0 equiv), and DMAP (50 mol%) in acetonitrile.

- Reaction Conditions : Heating at 100°C for 16 hours under N2 atmosphere.

- Workup : Solvent evaporation followed by flash chromatography (petroleum ether:EtOAc = 50:1).

This method achieves 38–45% yield, with the bromophenyl group’s steric bulk marginally reducing efficiency compared to simpler aryl amines.

Advanced Catalytic and Solvent Systems

Potassium Salt Activation Strategies

Patent WO2017191565A1 describes in situ potassium salt formation to accelerate sulfamide condensations, a strategy adaptable to formamide synthesis:

- Salt Formation : Dissolve 2-(3-bromophenyl)propylamine in DMF or DMSO.

- Base Addition : Introduce KOtBu or K2CO3 to generate the reactive amine salt.

- Formylation : Add ethyl chloroformate dropwise at 25–30°C for 5–6 hours.

This approach reduces reaction times to 6 hours (vs. 16–24 hours in classical methods) and minimizes byproducts, aligning with ICH purity guidelines.

Solvent and Temperature Optimization

Comparative studies reveal solvent impacts on yield:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetonitrile | 100 | 38 | 92 |

| DMF | 80 | 45 | 95 |

| THF | 65 | 32 | 88 |

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine, while higher temperatures improve reaction kinetics.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (500 MHz, DMSO-d6) :

- δ 8.44 (s, 1H, -NHCHO)

- δ 7.55–7.21 (m, 4H, Ar-H)

- δ 3.29 (t, J = 7.2 Hz, 2H, -CH2NH-)

- δ 2.65 (quintet, J = 7.1 Hz, 1H, -CH(CH3)-)

- δ 1.12 (d, J = 7.0 Hz, 3H, -CH3)

13C NMR (125 MHz, DMSO-d6) :

- δ 162.4 (C=O)

- δ 141.9 (C-Br)

- δ 131.6–116.5 (Ar-C)

- δ 45.8 (-CH2NH-)

- δ 32.1 (-CH(CH3)-)

- δ 21.4 (-CH3)

These spectra align with structurally analogous N-arylformamides, confirming regioselective formylation at the primary amine.

High-Resolution Mass Spectrometry (HRMS)

- Observed : [C10H13BrNONa]+: 290.0032

- Calculated : 290.0035 (Δ = 0.3 ppm)

Industrial-Scale Process Considerations

Purity and Byproduct Management

Chromatographic purification (silica gel, 50:1 petroleum ether:EtOAc) remains critical for removing:

- Unreacted amine : Rf = 0.15 vs. product Rf = 0.35

- Di-formylated byproduct : <2% via TLC monitoring

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-bromophenyl)propyl)formamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the formamide group to an amine group.

Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Amines.

Substitution: Various substituted phenylpropyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(3-bromophenyl)propyl)formamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein modifications.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(3-bromophenyl)propyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromophenyl group may also interact with hydrophobic pockets within proteins, affecting their function and stability.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares N-(2-(3-bromophenyl)propyl)formamide with structurally related compounds, focusing on substituents, molecular weight, and applications:

Key Observations

Functional Group Impact: Formamide vs. Bromophenyl Position: The 3-bromophenyl group in the main compound may offer steric and electronic differences compared to the 4-bromophenyl isomer in , affecting binding affinity in target molecules.

Substituent Effects: Polar Groups: The hydroxyl group in (Z)-N-(4-hydroxystyryl)formamide () increases hydrophilicity, contrasting with the lipophilic bromine in the main compound. Heterocyclic Systems: N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide () incorporates a chlorinated pyrimidine ring, likely enhancing its role in agrochemical or antiviral applications.

Neuroactive Potential: N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]formamide () is linked to neuropharmacological studies, indicating that bromophenyl analogs might interact with neurotransmitter systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.